molecular formula C17H14N6O3 B11655514 N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide

Cat. No.: B11655514
M. Wt: 350.3 g/mol
InChI Key: UHVRAFNXWUHMGD-UHFFFAOYSA-N
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Description

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a quinazoline ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylquinazoline-2-amine with 3-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the pure compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, m-chloroperbenzoic acid, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include reduced amines, quinazoline N-oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring is known to bind to the active sites of certain enzymes, inhibiting their activity and thereby exerting its therapeutic effects. Additionally, the compound can interact with DNA, leading to disruptions in cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a quinazoline ring, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H14N6O3

Molecular Weight

350.3 g/mol

IUPAC Name

N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]-3-nitrobenzamide

InChI

InChI=1S/C17H14N6O3/c1-10-13-7-2-3-8-14(13)20-17(19-10)22-16(18)21-15(24)11-5-4-6-12(9-11)23(25)26/h2-9H,1H3,(H3,18,19,20,21,22,24)

InChI Key

UHVRAFNXWUHMGD-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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